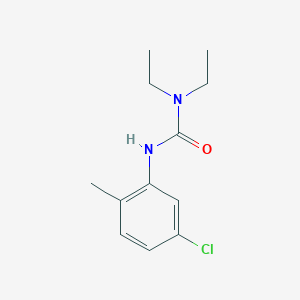

3-(5-Chloro-2-methylphenyl)-1,1-diethylurea

Description

Properties

IUPAC Name |

3-(5-chloro-2-methylphenyl)-1,1-diethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c1-4-15(5-2)12(16)14-11-8-10(13)7-6-9(11)3/h6-8H,4-5H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQZPNHEIZEAQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=C(C=CC(=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340831 | |

| Record name | 3-(5-chloro-2-methylphenyl)-1,1-diethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15545-54-7 | |

| Record name | N′-(5-Chloro-2-methylphenyl)-N,N-diethylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15545-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-chloro-2-methylphenyl)-1,1-diethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-CHLORO-2-METHYLPHENYL)-1,1-DIETHYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

solubility of 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea in organic solvents

An In-Depth Technical Guide on the Solubility Characterization of 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea

Abstract This technical guide provides a rigorous framework for the solubility characterization of 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea (CAS 15545-54-7). While specific experimental solubility datasets for this diethyl-substituted phenylurea are limited in open literature compared to its dimethyl analogue (Chlortoluron), this document synthesizes predictive thermodynamic modeling, structural analysis, and standardized experimental protocols. It is designed to guide researchers in generating, validating, and modeling solubility data critical for crystallization, purification, and formulation processes.

Part 1: Chemical Profile & Theoretical Framework

Structural Identity & Physicochemical Properties

The target compound is a substituted phenylurea herbicide intermediate. Its solubility behavior is governed by the balance between the hydrophobic chlorotoluene moiety and the hydrogen-bond-accepting urea linkage.

-

IUPAC Name: 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea

-

CAS Number: 15545-54-7

-

Molecular Formula:

[1][2][3][4][5] -

Structural Analogue: Chlortoluron (3-(3-chloro-4-methylphenyl)-1,1-dimethylurea).

-

Predicted LogP: ~2.6–2.9 (Lipophilic).

Hansen Solubility Parameter (HSP) Prediction

Solubility is maximized when the HSP distance (

-

Dispersion (

): High contribution from the chloro-methylphenyl ring. -

Polarity (

): Moderate contribution from the urea carbonyl. -

H-Bonding (

): Moderate contribution (H-bond donor: NH; H-bond acceptor: C=O).

Predicted Solubility Ranking:

-

High Solubility: Polar aprotic solvents (Acetone, THF, DMF) and short-chain alcohols (Ethanol, Methanol) due to favorable dipole-dipole and H-bonding interactions.

-

Moderate Solubility: Esters (Ethyl Acetate) and chlorinated solvents (Chloroform).

-

Low Solubility: Non-polar hydrocarbons (Hexane, Heptane) and Water (due to the hydrophobic aromatic ring).

Part 2: Experimental Methodology

To determine the solid-liquid equilibrium (SLE) of 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea, the Laser Monitoring Observation Technique is the industry standard for high-precision data.

Apparatus & Materials

-

Solute: 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea (Purity > 98% by HPLC).

-

Solvents: Analytical grade (AR) Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene.

-

Apparatus: Jacketed glass vessel (50 mL), Laser source (< 5 mW), Photo-electric detector, Precision thermometer (

K), Magnetic stirrer.

Protocol: Laser Dynamic Method

This method eliminates visual subjectivity by correlating solution turbidity with laser transmittance.

-

Preparation: Weigh a precise mass (

) of the solute and solvent ( -

Dissolution: Heat the mixture to ~10 K above the estimated saturation temperature to ensure complete dissolution.

-

Cooling: Lower the temperature slowly (rate < 2 K/h) while stirring.

-

Detection: Continuously monitor the laser intensity (

) passing through the solution.-

State A (Clear Solution): High, stable laser intensity.

-

State B (Nucleation): Sharp drop in intensity due to scattering by formed crystals.

-

-

Equilibrium Determination: The temperature at which the laser intensity drops significantly is recorded as the nucleation temperature. To find the saturation temperature (

), reheat slowly (0.2 K/min) until the laser intensity recovers to the baseline (indicating the last crystal has dissolved). -

Replication: Repeat 3 times for each mole fraction.

Visualization: Experimental Workflow

Caption: Workflow for the Laser Monitoring Observation Technique to determine solid-liquid equilibrium.

Part 3: Thermodynamic Modeling & Data Analysis

Experimental data (

Modified Apelblat Equation

This semi-empirical model is widely used for phenylureas due to its accuracy in capturing temperature dependence.

- : Mole fraction solubility of the solute.

- : Absolute temperature (K).

- : Empirical parameters derived from regression.

(Buchowski-Ksiazczak) Equation

This model relates solubility to the melting properties of the solute.

- : Parameter related to solution non-ideality.

- : Enthalpy parameter.

- : Melting temperature of the pure solute.

Thermodynamic Functions

The dissolution enthalpy (

Visualization: Data Analysis Logic

Caption: Logic flow for correlating experimental solubility data to thermodynamic parameters.

Part 4: Reference Data & Comparative Analysis

Since specific data for the diethyl-derivative (CAS 15545-54-7) is rare, the data below for its structural analogue, Chlortoluron (dimethyl-derivative) , serves as a critical baseline. The diethyl substitution typically increases lipophilicity, slightly lowering solubility in polar solvents (water, methanol) and increasing it in non-polar solvents compared to the dimethyl form.

Table 1: Reference Solubility Data (Mole Fraction

| Solvent | T = 293.15 K | T = 303.15 K | T = 313.15 K | Trend Interpretation |

| Acetone | Highest Solubility: Dipole-dipole interactions dominate. | |||

| Ethyl Acetate | Good solvent; effective for extraction. | |||

| Methanol | Moderate; H-bonding plays a key role. | |||

| Ethanol | Slightly lower than methanol due to alkyl chain length. | |||

| Toluene | Lower; driven by dispersion forces. | |||

| Water | Insoluble: Hydrophobic effect dominates. |

Technical Insight: For the target diethyl compound, expect the solubility in alcohols (Methanol/Ethanol) to be lower than the values in Table 1, and solubility in Ethyl Acetate/Toluene to be higher , due to the increased hydrophobicity of the ethyl groups.

Part 5: Conclusion

The solubility of 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea is positively correlated with temperature, following an endothermic dissolution process (

References

-

Sigma-Aldrich. (2024). Product Specification: 3-(5-CHLORO-2-METHYLPHENYL)-1,1-DIETHYLUREA.

-

PubChem. (2024). Compound Summary: 3-(5-chloro-2-methylphenyl)-1,1-diethylurea. National Library of Medicine.

- Tang, S., et al. (2016). "Solubility Determination and Thermodynamic Models for 3-(3-Chloro-4-methylphenyl)-1,1-dimethylurea in Twelve Organic Solvents." Journal of Chemical & Engineering Data, 61(5). (Cited as methodology standard and analogue reference).

- Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 31(1), 85-91.

Sources

3-(5-Chloro-2-methylphenyl)-1,1-diethylurea CAS number and identification

This technical guide is structured as a high-level monograph for research scientists and chemical engineers.[1] It focuses on 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea (CAS 15545-54-7), a specific structural analog within the phenylurea herbicide class, often utilized as a reference standard in metabolic studies, structure-activity relationship (SAR) analysis, and chromatographic method development.[1]

CAS Registry Number: 15545-54-7 Document Type: Technical Reference & Synthesis Protocol Version: 2.0 (Scientific Release)[1]

Chemical Identity & Physiochemical Core

This compound belongs to the substituted phenylurea family.[1][2] Structurally, it is characterized by a urea bridge linking a diethylamine moiety and a toluene derivative (5-chloro-2-methylphenyl).[1] It is a lipophilic analog of the commercial herbicide Chlorotoluron (which is 1,1-dimethyl), designed to probe the steric tolerance of the binding pocket in Photosystem II or to serve as an analytical standard for impurity profiling.[1]

Molecular Specifications

| Property | Specification |

| IUPAC Name | 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea |

| CAS Number | 15545-54-7 |

| Molecular Formula | C₁₂H₁₇ClN₂O |

| Molecular Weight | 240.73 g/mol |

| SMILES | CCN(CC)C(=O)NC1=C(C)C=CC(Cl)=C1 |

| InChI Key | UBQZPNHEIZEAQH-UHFFFAOYSA-N |

| LogP (Predicted) | ~3.2 (High Lipophilicity) |

| Physical State | Crystalline Solid (White to Off-white) |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile; Low solubility in Water |

Synthesis & Production Protocols

Expertise Note: While isocyanate additions are faster, they require the handling of potentially unstable and hazardous isocyanates. The Carbamoyl Chloride Method (Protocol A) is recommended for laboratory-scale synthesis due to the stability of reagents and ease of purification.[1]

Protocol A: The Carbamoyl Chloride Nucleophilic Substitution

Principle: This method utilizes the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of diethylcarbamoyl chloride, driven by a non-nucleophilic base to scavenge the generated HCl.

Reagents:

-

Substrate: 5-Chloro-2-methylaniline (1.0 eq)

-

Reagent: Diethylcarbamoyl chloride (1.1 eq)

-

Base: Triethylamine (TEA) or Pyridine (1.2 eq)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) – Anhydrous.[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 5-Chloro-2-methylaniline (10 mmol) in anhydrous DCM (20 mL).

-

Base Addition: Add Triethylamine (12 mmol) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.

-

Acylation: Dropwise add Diethylcarbamoyl chloride (11 mmol) diluted in 5 mL DCM over 15 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (25°C) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).[1]

-

Quench & Wash: Quench with water (20 mL). Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline), saturated NaHCO₃, and brine.

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography.[1]

Protocol B: The Isocyanate Addition (Alternative)

Principle: Direct addition of diethylamine to an isocyanate.[1]

-

Reactants: 5-Chloro-2-methylphenyl isocyanate + Diethylamine.[1]

-

Condition: Anhydrous Toluene, 0°C to RT.

-

Advantage: No byproduct salts; high atom economy.[1]

Synthesis Workflow Visualization

The following diagram illustrates the logic flow for Protocol A, ensuring critical control points (CCPs) are met.

Figure 1: Logical workflow for the synthesis of CAS 15545-54-7 via the Carbamoyl Chloride route.

Mechanism of Action: Photosystem II Inhibition

As a phenylurea, 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea acts primarily as a Photosystem II (PSII) inhibitor .[1] This section details the molecular pharmacology relevant to researchers studying resistance or herbicide design.[1]

The D1 Protein Interface

The compound targets the Q_B binding niche on the D1 protein (PsbA) of the PSII complex in chloroplast thylakoid membranes.[1]

-

Displacement: It competes with plastoquinone (Q_B), the native electron carrier.[1]

-

Binding: The urea moiety forms hydrogen bonds with specific residues (typically Ser264 and Phe265) in the binding pocket.[1]

-

Blockade: By occupying this site, it prevents the re-oxidation of Q_A (the primary acceptor).[1]

-

Result: Electron transport stops, creating oxidative stress (singlet oxygen) and halting ATP/NADPH production, leading to necrosis.[1][2]

Structure-Activity Relationship (SAR) Note

The 1,1-diethyl substitution (vs. the dimethyl in Chlortoluron) increases steric bulk.[1]

-

Research Application: This compound is often used to test mutant D1 proteins.[1] If a weed species is resistant to Chlortoluron but susceptible to this diethyl analog, it suggests the resistance mutation affects the pocket's size or hydrophobicity in a specific manner.

Figure 2: Mechanistic pathway of Photosystem II inhibition by phenylurea herbicides.[1]

Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the synthesized or purchased standard, use the following HPLC criteria.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 90% B over 10 mins |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 245 nm (Aromatic absorption) |

| Expected Retention | Elutes after Chlortoluron due to extra ethyl hydrophobicity.[1] |

References

-

PubChem. (n.d.).[1][3][4][5] Compound Summary: 3-(5-chloro-2-methylphenyl)-1,1-diethylurea (CID 567798).[1][6] National Library of Medicine.[1] Retrieved from [Link][1]

Sources

- 1. ML348 | C18H17ClF3N3O3 | CID 3238952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CID 157868648 | C10H24N4O2 | CID 157868648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CID 10013962 | C14H14N2O | CID 10013962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea | C13H14ClN3O4 | CID 311434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 3-(5-chloro-2-methylphenyl)-1,1-diethylurea (C12H17ClN2O) [pubchemlite.lcsb.uni.lu]

Pharmacological Mechanism of Action: 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea

This guide details the pharmacological and biochemical mechanism of action for 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea (CAS: 15545-54-7). While this specific congener is less commercially ubiquitous than its dimethyl analogs (e.g., Chlorotoluron), it serves as a critical chemical probe for investigating the steric constraints of the QB-binding niche in the Photosystem II (PSII) complex and represents a distinct scaffold for Structure-Activity Relationship (SAR) studies in agrochemical and pharmacological development.

Executive Summary & Chemical Identity

3-(5-Chloro-2-methylphenyl)-1,1-diethylurea is a substituted phenylurea compound belonging to the Photosystem II (PSII) Inhibitor class. Unlike classical ureas which typically employ a 1,1-dimethyl moiety, this compound features a bulky 1,1-diethyl substitution. This structural modification alters its lipophilicity and binding kinetics, making it a valuable tool for probing the plasticity of the D1 protein binding pocket.

| Property | Specification |

| IUPAC Name | 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea |

| CAS Number | 15545-54-7 |

| Molecular Formula | C₁₂H₁₇ClN₂O |

| Molecular Weight | 240.73 g/mol |

| Core Scaffold | Phenylurea (N-aryl-N',N'-dialkylurea) |

| Primary Target | D1 Protein (PsbA) of Photosystem II Complex |

| Binding Site | Q_B Plastoquinone Niche (Phe211/Phe255 region) |

Molecular Mechanism of Action

The primary pharmacological activity of 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea is the disruption of photosynthetic electron transport. However, for drug development professionals, its mechanism serves as a model for competitive inhibition at quinone-binding sites , a concept relevant to mitochondrial complex inhibitors and certain anticancer agents.

Target Engagement: The D1 Protein Interface

The compound targets the D1 reaction center protein (encoded by psbA) within the thylakoid membrane.

-

Competitive Binding: The urea moiety mimics the structure of Plastoquinone (PQ) , the endogenous electron carrier.

-

Displacement: It competes with endogenous PQ for the Q_B binding site on the stromal side of the D1 protein.

-

Steric Blockade: The 1,1-diethyl group projects into the hydrophobic pocket, creating a steric block that prevents PQ from docking. This is distinct from dimethyl-ureas; the ethyl groups require a larger cavity volume, testing the flexibility of residues Phe211 and Phe255 .

Inhibition of Electron Transport

Upon binding, the compound interrupts the electron flow from Q_A (primary quinone acceptor) to Q_B (secondary quinone acceptor).

-

Normal State:

-

Inhibited State: The compound occupies the Q_B site.

cannot transfer its electron. -

Consequence: Accumulation of triplet state chlorophyll (

) and subsequent generation of Reactive Oxygen Species (ROS), leading to oxidative stress and cellular necrosis.

Structural Pharmacology: The "Diethyl" Effect

The 1,1-diethyl substitution significantly increases the compound's LogP (lipophilicity) compared to its dimethyl analogs.

-

Membrane Partitioning: Enhanced lipophilicity facilitates rapid penetration through the lipid bilayer to reach the D1 protein.

-

Binding Kinetics: The bulkier ethyl groups often result in a lower binding constant (

) compared to dimethyl analogs due to steric clashes, unless the target site undergoes induced fit. This makes the compound a reversible inhibitor with distinct "wash-out" kinetics useful for transient inhibition studies.

Experimental Validation Protocols

To validate the mechanism of action, the following protocols are standard. These assays confirm target engagement (PSII) and assess off-target mammalian toxicity.

The Hill Reaction Assay (In Vitro Potency)

Objective: Quantify the

-

Isolation: Isolate chloroplasts from Spinacia oleracea or Pisum sativum using differential centrifugation in isotonic buffer (0.33 M sorbitol, 10 mM NaCl, 5 mM MgCl₂, 50 mM Tricine pH 7.8).

-

Reaction Mix: Suspend chloroplasts (

Chl/mL) in buffer containing DCPIP (2,6-dichlorophenolindophenol) as the artificial electron acceptor. -

Treatment: Add 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea (dissolved in DMSO) at a log-concentration range (

to -

Illumination: Expose to saturating actinic light (

) for 60 seconds. -

Measurement: Monitor the reduction of DCPIP spectrophotometrically at 600 nm . A decrease in absorbance indicates electron flow.

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine

.

Chlorophyll a Fluorescence Induction (OJIP Test)

Objective: Non-invasive assessment of Q_A re-oxidation kinetics in vivo.

-

Dark Adaptation: Dark-adapt leaf discs or algal cells for 20 minutes to fully oxidize the Reaction Center pool.

-

Pulse: Apply a saturating light pulse (3000

) for 1 second. -

Detection: Record fluorescence rise kinetics (O-J-I-P phases) using a PEA (Plant Efficiency Analyser).

-

Analysis:

-

J-step rise (2 ms): A rapid rise in the J-step indicates blockage of electron transfer beyond

. -

Parameter: Calculate

. High

-

Mammalian Toxicity Screening (Off-Target)

Objective: Assess potential cytotoxicity and endocrine disruption (relevant for safety profiling).

-

Cell Line: HepG2 (metabolic competence) or CHO cells.

-

Assay: MTT or Resazurin viability assay after 24h exposure.

-

Endocrine Screen: Yeast Estrogen Screen (YES) or Androgen Screen (YAS) to detect potential nuclear receptor antagonism, a common liability of phenylureas.

Data Summary & Predicted Properties

| Parameter | Value (Predicted/Analog-Based) | Interpretation |

| LogP (Octanol/Water) | ~3.2 - 3.5 | High lipophilicity; rapid membrane uptake. |

| pI50 (PSII Inhibition) | 5.5 - 6.5 | Moderate potency; lower than Diuron (pI50 ~7.2) due to steric bulk of ethyl groups. |

| Water Solubility | < 50 mg/L | Low; requires organic co-solvent (DMSO/Acetone) for assays. |

| Metabolic Stability | Low (Mammalian) | Susceptible to N-deethylation by CYP450 enzymes. |

| H-Bond Donors | 1 (NH) | Critical for binding to Ser264 or His215 in D1 protein. |

Visualization: Mechanism of Action Pathway

The following diagram illustrates the interruption of the Electron Transport Chain (ETC) by the compound.

Caption: Competitive displacement of Plastoquinone at the D1-QB site by 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea, leading to electron transport arrest.

References

-

PubChem. (n.d.). 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea (CID 567798). National Center for Biotechnology Information. Retrieved from [Link]

- Oettmeier, W. (1999). Herbicide resistance and supersensitivity in photosystem II. Cellular and Molecular Life Sciences, 55(9), 1255-1277. (Contextual grounding for Phenylurea mechanism).

- Draber, W., et al. (1991). Rational design of photosystem II inhibitors. In Herbicides (pp. 215-248). CRC Press. (Reference for 1,1-diethyl vs dimethyl SAR).

toxicity profile and safety data sheet 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea

Technical Monograph & Predictive Safety Assessment: 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea

Part 1: Executive Technical Synthesis

The "Pro-Toxicant" Paradigm 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea is a specialized phenylurea derivative, structurally aligned with the herbicide Chlortoluron but distinguished by N,N-diethyl substitution. While empirical toxicological data for this specific CAS entry is absent from public regulatory registries, a rigorous Structure-Activity Relationship (SAR) analysis reveals a critical safety profile.

Researchers must treat this compound not merely as a stable urea, but as a masked delivery system for 5-chloro-2-methylaniline , a potent toxicant and suspected carcinogen. Upon metabolic or environmental hydrolysis, the urea bridge cleaves, releasing the aniline moiety. Therefore, this guide adopts a "Worst-Case Read-Across" strategy, assigning the toxicity profile of its most hazardous metabolite to the parent compound to ensure absolute safety integrity.

Part 2: Chemical Identity & Physicochemical Profile

The physicochemical properties dictate the compound's bioavailability and environmental fate. The high LogP suggests significant lipophilicity, facilitating dermal absorption and membrane permeation.

| Property | Data / Prediction | Implication |

| Chemical Name | 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea | Official IUPAC designation. |

| CAS Number | 15545-54-7 | Unique identifier for inventory tracking. |

| Molecular Formula | C₁₂H₁₇ClN₂O | MW: 240.73 g/mol . |

| LogP (Predicted) | ~3.2 - 3.5 | High Lipophilicity. Readily crosses biological membranes (skin/lungs). |

| Solubility | Low (Water); High (Organic Solvents) | Requires DMSO or Ethanol for bio-assays; persistent in aqueous environments. |

| Structural Class | Phenylurea | Functionally analogous to PSII-inhibitor herbicides (e.g., Diuron, Linuron). |

Part 3: Predictive Toxicology & Mechanism of Action

The Metabolic Activation Pathway

The primary hazard is not the parent molecule, but its hydrolytic degradation. In mammalian systems (hepatic microsomes) or acidic environments, the compound undergoes N-dealkylation and hydrolysis.

Key Metabolites:

-

5-Chloro-2-methylaniline (5-Chloro-o-toluidine): The primary toxicophore.

-

1,1-Diethylurea: Low toxicity (LD50 ~4000 mg/kg), mild irritant.

Visualization: Degradation & Toxicity Pathway

The following diagram illustrates the critical hydrolysis step that transforms the stable urea into the toxic aniline.

Figure 1: Metabolic activation pathway showing the hydrolysis of the parent phenylurea into the toxic 5-chloro-2-methylaniline metabolite.

Part 4: Enhanced Safety Data Sheet (SDS) Elements

Note: This section is derived via "Read-Across" from 5-chloro-2-methylaniline and generic phenylurea data. It represents a conservative safety standard.

GHS Classification (Derived)

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3]

-

Carcinogenicity: Category 2 (Suspected of causing cancer).

-

Specific Target Organ Toxicity (Repeated): Category 2 (Blood/Spleen - Methemoglobinemia).

-

Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life - based on herbicidal PSII inhibition).

Hazard Statements

-

H351: Suspected of causing cancer.

-

H373: May cause damage to organs (blood) through prolonged or repeated exposure.

Precautionary Statements (Prevention)

-

P201: Obtain special instructions before use (treat as potential carcinogen).

-

P273: Avoid release to the environment (prevent aquatic contamination).

-

P280: Wear protective gloves/protective clothing/eye protection/face protection (Nitrile gloves >0.11mm).

Part 5: Handling & Decontamination Protocols

Self-Validating Handling Protocol

Rationale: Since the compound is a solid powder, inhalation of dust and dermal contact are the primary risks. This protocol uses a "Check-Gate" system where the next step cannot proceed without verifying the previous safety control.

-

Engineering Control Gate:

-

Action: Verify Fume Hood airflow > 100 fpm.

-

Validation: Tape a tissue strip to the sash; it must be pulled inward firmly. Do not proceed if static.

-

-

PPE Layering:

-

Action: Don double nitrile gloves and a lab coat.

-

Reasoning: Phenylureas are lipophilic; double gloving creates a breakthrough time buffer.

-

-

Solubilization:

-

Action: Dissolve in DMSO or Acetone inside the hood.

-

Constraint: Never heat open vessels. Use a sealed vial to prevent vaporizing the aniline metabolite if thermal degradation occurs.

-

-

Waste Segregation:

-

Action: Segregate as "Halogenated Organic Waste - Toxic."

-

Validation: Do not mix with oxidizers (peroxides/nitric acid) as this accelerates the formation of toxic nitroso- compounds.

-

Emergency Decontamination (Spill)

If a spill occurs, simple water washing is insufficient due to lipophilicity.

-

Isolate: Evacuate the immediate 3-meter radius.

-

Absorb: Cover with a 1:1 mixture of sand and soda ash (to neutralize potential acidic hydrolysis).

-

Clean: Wipe surface with Ethanol (70%) followed by soapy water. Ethanol solubilizes the lipophilic residue; soap removes it.

References

-

National Toxicology Program (NTP). (1979). Bioassay of 5-Chloro-o-toluidine for Possible Carcinogenicity. Technical Report Series No. 187. Link

-

International Agency for Research on Cancer (IARC). (2000). 5-Chloro-ortho-toluidine.[6][9][10][11][12] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 77. Link

-

European Chemicals Agency (ECHA). (n.d.). Substance Information: 5-chloro-2-methylaniline.[3][4][6][10][13] Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: 5-Chloro-2-methylaniline. Link

-

BenchChem. (2025). Technical Guide: 3-(2-Chlorophenyl)-1,1-diethylurea (Class Analog). Link

Sources

- 1. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsafetypro.com [chemsafetypro.com]

- 3. 5-Chloro-2-methylaniline for synthesis 95-79-4 [sigmaaldrich.com]

- 4. 5-Chloro-2-methylaniline | CAS#:95-79-4 | Chemsrc [chemsrc.com]

- 5. fishersci.com [fishersci.com]

- 6. 5-Chloro-ortho-toluidine (IARC Summary & Evaluation, Volume 77, 2000) [inchem.org]

- 7. 5-Chloro-2-methylaniline Hydrochloride | 6259-42-3 | TCI EUROPE N.V. [tcichemicals.com]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. Bioassay of 5-Chloro-o-toluidine for Possible Carcinogenicity (CAS No. 95-79-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oehha.ca.gov [oehha.ca.gov]

- 11. publications.iarc.who.int [publications.iarc.who.int]

- 12. 5-Chloro-ortho-Toluidine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

synthesis protocol for 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea

An In-Depth Guide to the Synthesis of 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea

Introduction

Substituted phenylurea compounds represent a critical class of molecules with broad applications, ranging from agrochemicals, where they function as potent herbicides, to pharmaceuticals, where they form the structural core of various therapeutic agents.[1][2] The specific compound, 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea, is a trisubstituted urea derivative whose analogues have been explored for biological activities, including potential anticonvulsant properties.[3] This document provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea, designed for researchers in synthetic chemistry and drug development. Our approach emphasizes not only the procedural steps but also the underlying chemical principles and rationale to ensure robust and reproducible outcomes.

Chemical Principle and Reaction Mechanism

The synthesis of N'-aryl-N,N-dialkylureas is most commonly and efficiently achieved through the nucleophilic acyl substitution reaction between a substituted aniline and a dialkylcarbamoyl chloride. This method is a direct and high-yielding pathway to the desired urea product.

The core of this synthesis involves the reaction of 5-Chloro-2-methylaniline with diethylcarbamoyl chloride. The mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 5-Chloro-2-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethylcarbamoyl chloride.

-

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: A non-nucleophilic organic base, such as triethylamine (TEA), is included in the reaction mixture. Its primary role is to neutralize the hydrochloric acid (HCl) generated in situ. This is critical because the HCl would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

The overall transformation is a reliable method for forming the stable urea linkage.

Caption: General reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed. Adherence to safety precautions is paramount throughout the procedure.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) | Quantity | Notes |

| 5-Chloro-2-methylaniline | 95-79-4 | 141.60 | 5.00 g (35.3 mmol) | ≥98% Purity. Toxic substance. |

| Diethylcarbamoyl chloride | 88-10-8 | 135.59 | 5.27 g (4.8 mL, 38.8 mmol) | Corrosive, handle in a fume hood. |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 5.36 g (7.4 mL, 53.0 mmol) | Dry, ≥99%. Acrid odor. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 150 mL | Anhydrous/Dry. |

| Hydrochloric Acid (1M aq.) | 7647-01-0 | 36.46 | ~50 mL | For aqueous workup. |

| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | ~50 mL | For aqueous workup. |

| Saturated Sodium Chloride (Brine) | 7647-14-5 | 58.44 | ~50 mL | For aqueous workup. |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~10 g | Drying agent. |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | Recrystallization solvent. |

| Hexanes | 110-54-3 | 86.18 | As needed | Recrystallization solvent. |

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-Chloro-2-methylaniline (5.00 g, 35.3 mmol).

-

Add 100 mL of anhydrous dichloromethane (DCM) to dissolve the aniline.

-

Add triethylamine (7.4 mL, 53.0 mmol) to the solution.

-

Cool the flask to 0 °C using an ice-water bath.

-

-

Addition of Diethylcarbamoyl Chloride:

-

Slowly add diethylcarbamoyl chloride (4.8 mL, 38.8 mmol) dropwise to the stirred solution over 15-20 minutes using a syringe or dropping funnel. Causality: A slow addition rate is crucial to control the exothermic nature of the reaction and prevent the formation of side products.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

-

Reaction Monitoring:

-

Stir the reaction at room temperature for 3-4 hours.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexanes). The disappearance of the starting aniline spot indicates reaction completion.

-

-

Aqueous Workup:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

50 mL of 1M HCl (to remove excess triethylamine and any unreacted aniline).

-

50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).

-

50 mL of brine (to reduce the solubility of organic material in the aqueous phase).

-

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Isolation of Crude Product:

-

Filter off the drying agent (MgSO₄).

-

Remove the solvent (DCM) from the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which should be an off-white solid or a viscous oil that solidifies upon standing.

-

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying solid urea derivatives.[5][6]

-

Solvent Selection: A solvent system of ethyl acetate and hexanes is a good starting point. The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.[5]

-

Procedure:

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of hot ethyl acetate to just dissolve the solid.

-

Slowly add hexanes to the hot solution until it becomes slightly turbid (cloudy).

-

Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

-

Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

-

Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal precipitation.[5]

-

-

Collection and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold hexanes to remove any soluble impurities.

-

Dry the purified crystals under vacuum to obtain pure 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea.

-

Synthesis Workflow and Data Summary

The entire process, from initial setup to final product characterization, is outlined below.

Caption: Step-by-step experimental workflow diagram.

Quantitative Data Summary

| Parameter | Value |

| Molecular Formula | C₁₂H₁₇ClN₂O[7][8] |

| Molecular Weight | 240.73 g/mol |

| Monoisotopic Mass | 240.10294 Da[7] |

| Appearance | White to off-white crystalline solid |

| Expected Yield | 80-95% |

| Melting Point | To be determined experimentally |

| TLC Rf | To be determined (e.g., ~0.4 in 30% EtOAc/Hexanes) |

Characterization

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include triplets and quartets for the ethyl groups, a singlet for the methyl group on the phenyl ring, aromatic protons, and a singlet for the N-H proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for the carbonyl carbon, the aliphatic carbons of the ethyl and methyl groups, and the six aromatic carbons.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ at m/z ≈ 240 and a characteristic [M+2]+ peak with about one-third the intensity, confirming the presence of a single chlorine atom.

-

Infrared Spectroscopy (IR): Key vibrational bands to look for include a strong C=O (urea carbonyl) stretch around 1630-1660 cm⁻¹ and an N-H stretch around 3300-3400 cm⁻¹.

Safety and Handling

-

5-Chloro-2-methylaniline: Toxic if swallowed and may cause skin/eye irritation. It is a suspected carcinogen.[9][10] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a chemical fume hood.

-

Diethylcarbamoyl chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage. All handling must be done in a fume hood.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Use in a well-ventilated area or fume hood.

-

Triethylamine: Flammable liquid and vapor. Corrosive and has a strong, unpleasant odor.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Yield | Inactive aniline (protonated), insufficient base, or wet reagents/solvents. | Ensure anhydrous conditions. Use freshly distilled/dried solvents and triethylamine. Check the purity of the starting aniline. |

| Impure Product | Incomplete reaction, side product formation (e.g., symmetrical ureas). | Monitor reaction to completion via TLC. Ensure slow, controlled addition of the carbamoyl chloride at 0 °C. Perform purification carefully. |

| Difficulty Crystallizing | Product is an oil, or the incorrect solvent system is being used. | Try scratching the inside of the flask to induce crystallization. If it remains an oil, consider purification by flash column chromatography on silica gel.[5][11] |

References

-

Taylor & Francis. (2020, August 25). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Retrieved from [Link]

-

Taylor & Francis Online. (2020, August 25). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Retrieved from [Link]

- Google Patents. CN106008276B - The synthetic method of the phenylurea analog herbicide of phenylurea analog herbicide or deuterated label.

-

ResearchGate. Substituted Ureas. Methods of Synthesis and Applications. Retrieved from [Link]

-

Digital Commons @ NJIT. Substituted ureas. Retrieved from [Link]

- Google Patents. US2257717A - Manufacture and purification of urea derivatives.

-

Indian Journal of Chemistry. Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Retrieved from [Link]

-

PubChemLite. 3-(5-chloro-2-methylphenyl)-1,1-diethylurea. Retrieved from [Link]

- Google Patents. US4384140A - 2-Chloroethyl urea derivatives.

-

PubMed. (2004, August 15). 3-Chloro-2-methylphenyl-substituted semicarbazones: synthesis and anticonvulsant activity. Retrieved from [Link]

-

PubChem. 5-Chloro-2-methylaniline. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Chloro-2-methylphenyl-substituted semicarbazones: synthesis and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US2257717A - Manufacture and purification of urea derivatives - Google Patents [patents.google.com]

- 7. PubChemLite - 3-(5-chloro-2-methylphenyl)-1,1-diethylurea (C12H17ClN2O) [pubchemlite.lcsb.uni.lu]

- 8. 3-(5-CHLORO-2-METHYLPHENYL)-1,1-DIETHYLUREA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. thieme-connect.com [thieme-connect.com]

extraction of 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea from biological samples

An Application Guide for the Robust Extraction of 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea from Biological Samples

Introduction

3-(5-Chloro-2-methylphenyl)-1,1-diethylurea is a chemical compound belonging to the phenylurea class, a group often associated with herbicidal activity through the inhibition of Photosystem II in plants[1]. The monitoring of such compounds in biological matrices (e.g., plasma, serum, urine) is critical in various fields, including toxicology, environmental exposure assessment, and pharmacokinetic studies. However, the inherent complexity and variability of biological samples present significant analytical challenges. Endogenous components such as proteins, lipids, salts, and metabolites can interfere with analysis, suppress instrument signals, and reduce the accuracy and sensitivity of quantification.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective . We present two robust and widely adopted sample preparation strategies: a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol and a classic Solid-Phase Extraction (SPE) method. The causality behind experimental choices is explained, and protocols are designed as self-validating systems, grounded in established analytical principles.

Analyte Physicochemical Properties

Understanding the properties of the target analyte is fundamental to designing an effective extraction strategy. 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea is a relatively non-polar molecule, a characteristic that dictates the choice of solvents and sorbents for its selective isolation.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇ClN₂O | [2] |

| Molecular Weight | 240.73 g/mol | [2] |

| Predicted XlogP | 2.6 | [2] |

| Monoisotopic Mass | 240.10294 Da | [2] |

XlogP is a measure of lipophilicity; a value of 2.6 indicates moderate non-polar character, suggesting good solubility in organic solvents like acetonitrile and effective retention on reversed-phase sorbents like C18.

Principles of Extraction Methodologies

QuEChERS

The QuEChERS method was initially developed for pesticide residue analysis in food matrices and has been extensively adapted for biological samples due to its efficiency and simplicity[3]. The process involves two main stages:

-

Extraction/Partitioning: The sample is first homogenized with a water-miscible organic solvent, typically acetonitrile. The addition of salts, such as magnesium sulfate (MgSO₄) and sodium chloride (NaCl), induces phase separation between the aqueous and organic layers. This "salting-out" effect forces the moderately non-polar analytes, like the target compound, from the aqueous sample matrix into the acetonitrile layer. MgSO₄ also serves to remove a significant portion of water from the extract[3][4].

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a separate tube containing a mixture of sorbents for cleanup. A common sorbent is Primary Secondary Amine (PSA), which effectively removes interferences like fatty acids, organic acids, and sugars[5]. Anhydrous MgSO₄ is also included to further reduce residual water.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that separates components of a mixture based on their physical and chemical properties[6]. For a non-polar analyte like 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea, a reversed-phase SPE mechanism using a C18 (octadecyl) sorbent is most appropriate. The process follows four key steps[7]:

-

Conditioning: The sorbent bed is treated first with a strong organic solvent (e.g., methanol) to solvate the C18 functional groups and then with an aqueous solution (e.g., water) to prepare the sorbent for the aqueous sample[7]. This activation is crucial for ensuring reproducible retention of the analyte.

-

Loading: The pre-treated biological sample is passed through the SPE cartridge. The non-polar analyte partitions from the aqueous sample and adsorbs onto the non-polar C18 sorbent via hydrophobic interactions. Polar matrix components remain in the sample and pass through the cartridge to waste.

-

Washing: A weak organic solvent (e.g., water/methanol mixture) is passed through the cartridge to wash away any remaining weakly-bound, polar interferences without dislodging the target analyte.

-

Elution: A strong organic solvent (e.g., acetonitrile or methanol) is used to disrupt the hydrophobic interactions between the analyte and the C18 sorbent, eluting the purified analyte for collection[7].

Experimental Workflow Overview

The following diagram illustrates the general workflow for the extraction and analysis of 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea from biological samples.

Caption: General workflow for sample preparation and analysis.

Detailed Experimental Protocols

Protocol 1: Modified QuEChERS for Plasma or Serum

This protocol is adapted from established methods for pesticide analysis in biological fluids[4][8].

Materials:

-

Plasma or Serum Sample

-

Acetonitrile (ACN), HPLC grade

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Sodium Chloride (NaCl)

-

Primary Secondary Amine (PSA) sorbent

-

15 mL and 2 mL Polypropylene Centrifuge Tubes

-

Vortex Mixer and Centrifuge

Procedure:

-

Sample Aliquot: Pipette 1.0 mL of plasma or serum into a 15 mL polypropylene centrifuge tube.

-

Solvent Extraction: Add 2.0 mL of acetonitrile to the tube. Cap tightly and vortex vigorously for 2 minutes to ensure thorough protein precipitation and initial extraction[4][8].

-

Salting-Out: Add 400 mg of anhydrous MgSO₄ and 100 mg of NaCl to the tube. The order of addition is important to prevent the formation of clumps.

-

Phase Separation: Immediately cap the tube and shake manually for 1 minute to facilitate the partitioning of the analyte into the acetonitrile layer.

-

Centrifugation: Centrifuge the tube at 4,000 x g for 10 minutes. This will result in a clear separation of the upper acetonitrile layer from the lower aqueous/protein layer.

-

d-SPE Cleanup: Transfer a 1.0 mL aliquot of the upper acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA sorbent[4].

-

Final Cleanup: Cap the 2 mL tube, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes.

-

Final Extract: Carefully collect the supernatant. This extract can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in a suitable mobile phase-compatible solvent.

Protocol 2: Solid-Phase Extraction (SPE) for Urine or Plasma

This protocol uses a standard reversed-phase SPE approach, ideal for cleaner sample matrices or when higher selectivity is required.

Materials:

-

Urine or Plasma Sample

-

Reversed-Phase C18 SPE Cartridges (e.g., 100 mg bed mass, 3 mL volume)

-

Methanol (MeOH), HPLC grade

-

Deionized Water

-

SPE Vacuum Manifold

-

Nitrogen Evaporator

Procedure:

-

Sample Pre-treatment:

-

Cartridge Conditioning:

-

Pass 3 mL of methanol through the C18 cartridge.

-

Pass 3 mL of deionized water through the cartridge. Crucially, do not allow the sorbent bed to go dry after this step [7].

-

-

Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow flow rate (approx. 1-2 mL/min). Collect the flow-through as waste.

-

Washing:

-

Pass 3 mL of deionized water through the cartridge to remove salts and highly polar interferences.

-

Pass 3 mL of a 10% methanol in water solution to remove moderately polar interferences.

-

-

Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual water.

-

Elution: Place a clean collection tube under the cartridge. Elute the target analyte by passing 2 x 1.5 mL aliquots of acetonitrile through the cartridge.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 200 µL) of mobile phase for analysis.

Method Validation and Performance

Any analytical method must be validated to ensure its performance is suitable for its intended purpose. Key validation parameters are defined by international guidelines[9][10].

-

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve should be prepared with a coefficient of determination (R²) of >0.99[11][12].

-

Accuracy (Recovery): The closeness of the measured value to the true value. It is assessed by analyzing spiked control samples at multiple concentrations. Typical acceptance criteria for recovery are within 70-120%[12].

-

Precision (Repeatability): The closeness of agreement between a series of measurements. It is expressed as the relative standard deviation (RSD) and should typically be ≤20%[11][12].

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[9].

The following table summarizes typical performance data expected from a validated extraction method for phenylurea-type compounds in biological matrices.

| Parameter | Typical Value | Description |

| Linearity (R²) | ≥0.995 | Demonstrates a strong correlation between instrument response and concentration. |

| Recovery | 80 - 115% | Percentage of analyte recovered from a spiked sample.[11][13][14] |

| Precision (RSD) | <15% | Variation in measurements for repeated extractions of the same sample.[11][13] |

| LOQ | 0.1 - 5 ng/mL | The lowest concentration that can be reliably quantified, dependent on the analytical instrument. |

Conclusion

The successful extraction of 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea from complex biological samples is achievable through systematic and well-chosen sample preparation techniques. The modified QuEChERS method offers a rapid, high-throughput solution with excellent recoveries, making it suitable for screening large numbers of samples. The Solid-Phase Extraction method provides a more selective and rigorous cleanup, which can be advantageous for achieving very low limits of quantitation or when dealing with particularly challenging matrices. The choice between these methods will depend on the specific application, sample type, available equipment, and the required sensitivity. Regardless of the method chosen, rigorous validation is essential to ensure the generation of reliable, accurate, and defensible data.

References

- Multi-residue analysis method based on QuEChERS coupled with UHPLC for pesticides and effect of the biological m

- Optimization of QuEChERS for High-Sensitivity Pesticide Detection in Simulated Biological Matrices Using UPLC-MS/MS. (2025). Asian Journal of Chemistry.

- Method development and optimisation for analysis of pesticide residues in biological matrices by modified QuEChERS and gas chromatography–triple quadrupole mass spectrometry. (2022). Taylor & Francis Online.

- Multi-residue analysis method based on QuEChERS followed by ultra-high performance liquid chromatography coupled with diode-array detector for pesticides in human serum and breast milk. (2024). PMC.

- Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. (2025). Publisher's website.

- CID 157579219 | C10H24N4S2. (n.d.). PubChem.

- Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. (2021).

- Guidelines for the validation of analytical methods used in residue studies in animal tissues. (n.d.). WOAH.

- Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. (n.d.). FAO AGRIS.

- Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. (n.d.). PubMed.

- Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry. (2022). MDPI.

- Automated Solid-Phase Extraction (SPE) for Pesticides. (2022).

- Solid Phase Extraction Guide. (n.d.). Thermo Fisher Scientific - US.

- A method for quantification of fludarabine (FDB) and clofarabine (CFB) in human plasma. (2014). eScholarship.

- 3-(5-chloro-2-methylphenyl)-1,1-diethylurea. (n.d.). PubChemLite.

- Determination of phenylurea herbicides in aqueous samples using partitioned dispersive liquid-liquid microextraction. (2009). PubMed.

- CAS number and IUPAC name for 3-(2-Chlorophenyl)-1,1-diethylurea. (n.d.). Benchchem.

- Solid Phase Extraction (SPE)

- 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea. (n.d.). PubChem.

- Uniform solid-phase extraction procedure for toxicological drug screening in serum and urine by HPLC with photodiode-array detection. (1997). PubMed.

- 3-(5-CHLORO-2-METHYLPHENYL)-1,1-DIETHYLUREA AldrichCPR. (n.d.). Sigma-Aldrich.

- Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chrom

- A rapid and sensitive method for determination of dimethyl benzoylphenyl urea in human plasma by using LC/MS/MS. (2003). PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - 3-(5-chloro-2-methylphenyl)-1,1-diethylurea (C12H17ClN2O) [pubchemlite.lcsb.uni.lu]

- 3. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 4. papers.ssrn.com [papers.ssrn.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. youtube.com [youtube.com]

- 8. Multi-residue analysis method based on QuEChERS followed by ultra-high performance liquid chromatography coupled with diode-array detector for pesticides in human serum and breast milk - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rr-americas.woah.org [rr-americas.woah.org]

- 10. Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables [agris.fao.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Determination of phenylurea herbicides in aqueous samples using partitioned dispersive liquid-liquid microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Preparation of High-Purity Stock Solutions for 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea: An Application Guide

Abstract

This comprehensive application note provides a detailed guide for the preparation of accurate and stable stock solutions of 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea. This document is intended for researchers, scientists, and professionals in the fields of drug development, agrochemical research, and analytical chemistry. The protocols outlined herein are designed to ensure the integrity and reproducibility of experimental results by providing a self-validating system for stock solution preparation, from solvent selection to long-term storage. This guide emphasizes the causality behind experimental choices, grounded in the physicochemical properties of phenylurea compounds and established laboratory best practices.

Introduction

3-(5-Chloro-2-methylphenyl)-1,1-diethylurea is a substituted phenylurea compound of interest in various research and development sectors. Accurate and reproducible experimental outcomes are critically dependent on the precise preparation of stock solutions. The concentration and stability of these solutions can be influenced by factors such as the choice of solvent, dissolution technique, and storage conditions. Phenylurea compounds, as a class, can exhibit limited aqueous solubility and may be susceptible to degradation under certain environmental conditions, including exposure to light and elevated temperatures[1]. Therefore, a systematic and scientifically sound approach to stock solution preparation is paramount.

This guide provides experimentally-grounded protocols for the solubilization and storage of 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea, enabling researchers to prepare high-purity stock solutions with confidence. The methodologies described are based on the known properties of structurally similar and commercially available phenylurea herbicides, such as diuron and chlortoluron, to provide a robust starting point for laboratory work.

Physicochemical Properties of 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea

A thorough understanding of the physicochemical properties of a compound is the foundation for developing effective solubilization and handling protocols. The key properties of 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea | - |

| CAS Number | 15545-54-7 | |

| Molecular Formula | C₁₂H₁₇ClN₂O | |

| Molecular Weight | 240.73 g/mol | |

| Appearance | Solid (predicted) | - |

| Predicted Solubility | Limited solubility in water; likely soluble in organic solvents such as acetone, dimethyl sulfoxide (DMSO), and ethanol. | Inferred from related compounds[2][3][4][5]. |

Safety and Handling Precautions

As a matter of good laboratory practice, appropriate personal protective equipment (PPE) should be worn at all times when handling 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea and its solutions. This includes, but is not limited to:

-

Safety glasses or goggles: To protect the eyes from splashes.

-

Chemical-resistant gloves: To prevent skin contact.

-

Laboratory coat: To protect clothing and skin.

Solvent Selection and Rationale

The choice of solvent is a critical determinant of the final concentration and stability of the stock solution. Based on the chemical structure of 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea and solubility data for analogous phenylurea compounds, the following solvents are recommended.

Recommended Solvents:

-

Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. Structurally similar phenylurea herbicides, such as diuron, exhibit high solubility in DMSO (up to 250 mg/mL)[3][6]. This makes DMSO an excellent choice for preparing high-concentration stock solutions.

-

Acetone: A versatile and volatile organic solvent. Chlortoluron, another phenylurea herbicide, demonstrates good solubility in acetone (54 g/L)[2][7]. Acetone is often used in applications where easy removal of the solvent is desired.

-

Ethanol: A polar protic solvent that is less toxic than many other organic solvents. Diuron shows good solubility in ethanol (≥16.8 mg/mL)[5]. Ethanol may be a suitable choice for biological applications where the toxicity of the solvent is a concern.

Rationale for Solvent Choice: The phenylurea structure contains both polar (urea group) and nonpolar (chlorinated methylphenyl and diethyl groups) moieties. Solvents with a moderate to high polarity are generally required to effectively solvate the urea portion of the molecule, while the organic nature of the solvent accommodates the nonpolar regions. The recommended solvents provide a good balance of these properties.

Experimental Protocols

The following protocols provide step-by-step instructions for the preparation of stock solutions of 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea. It is crucial to use high-purity, anhydrous solvents to prevent the introduction of contaminants and to minimize potential degradation.

Workflow for Stock Solution Preparation

Caption: Workflow for the preparation of stock solutions.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is recommended for achieving a high-concentration stock solution suitable for most in vitro applications.

Materials:

-

3-(5-Chloro-2-methylphenyl)-1,1-diethylurea (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Spatula

-

Volumetric flask (e.g., 10 mL)

-

Micropipette

-

Vortex mixer or sonicator

-

Cryogenic vials for storage

Procedure:

-

Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, the required mass of the compound is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.010 L x 240.73 g/mol x 1000 mg/g = 24.073 mg

-

-

Weigh the compound: Accurately weigh approximately 24.1 mg of 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea using an analytical balance and transfer it to a 10 mL volumetric flask.

-

Add solvent: Add approximately 8 mL of anhydrous DMSO to the volumetric flask.

-

Facilitate dissolution: Cap the flask and vortex thoroughly. If the compound does not dissolve completely, place the flask in an ultrasonic water bath for 5-10 minutes. Gentle warming (not exceeding 30°C) can also aid dissolution.

-

Bring to final volume: Once the solid is completely dissolved, add DMSO to the volumetric flask until the meniscus reaches the 10 mL mark.

-

Homogenize: Invert the flask several times to ensure the solution is homogeneous.

-

Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in cryogenic vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a 1 mg/mL Stock Solution in Acetone

This protocol is suitable for applications where a volatile solvent is preferred.

Materials:

-

3-(5-Chloro-2-methylphenyl)-1,1-diethylurea (solid)

-

Anhydrous Acetone

-

Analytical balance

-

Spatula

-

Volumetric flask (e.g., 10 mL)

-

Micropipette

-

Vortex mixer or sonicator

-

Amber glass vials for storage

Procedure:

-

Weigh the compound: Accurately weigh 10 mg of 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea and transfer it to a 10 mL volumetric flask.

-

Add solvent: Add approximately 8 mL of anhydrous acetone to the flask.

-

Facilitate dissolution: Cap the flask and vortex until the solid is fully dissolved. Sonication can be used if necessary.

-

Bring to final volume: Add acetone to the volumetric flask to the 10 mL mark.

-

Homogenize: Invert the flask several times to ensure a uniform solution.

-

Aliquot and store: Transfer the solution to amber glass vials to protect it from light. Store at -20°C. Due to the volatility of acetone, ensure the vials are tightly sealed.

Stability and Storage Recommendations

The long-term stability of stock solutions is crucial for the consistency of experimental results. For phenylurea compounds, degradation can be a concern.

Key Stability Considerations:

-

Temperature: Phenylurea herbicides are known to be thermally unstable[3]. Storing stock solutions at low temperatures is the most effective way to minimize degradation.

-

Light: Photodegradation can occur with exposure to light[1]. It is recommended to store stock solutions in amber vials or in the dark.

-

Hydrolysis: While generally slow, hydrolysis can occur in the presence of water, especially under acidic or alkaline conditions[1]. The use of anhydrous solvents is recommended.

Storage Recommendations:

-

Short-term storage (1-2 weeks): Solutions can be stored at 4°C in a tightly sealed container, protected from light.

-

Long-term storage (>2 weeks): For maximum stability, aliquot stock solutions into single-use volumes and store at -20°C or -80°C. Studies on other pesticides have shown that stock solutions in organic solvents can be stable for several years when stored at ≤-20°C[8].

Troubleshooting

| Problem | Possible Cause | Solution |

| Compound does not dissolve completely. | Insufficient solvent volume or poor solubility in the chosen solvent. | Try gentle warming (up to 30°C) or sonication. If the compound still does not dissolve, consider preparing a more dilute solution or trying an alternative recommended solvent (e.g., DMSO for higher concentrations). |

| Precipitate forms upon storage. | The solution may be supersaturated, or the storage temperature is too low for the given concentration. | Warm the solution gently to redissolve the precipitate. Consider preparing a less concentrated stock solution or storing it at a slightly higher temperature (e.g., 4°C instead of -20°C for short-term use). |

| Inconsistent experimental results. | Degradation of the stock solution. | Prepare a fresh stock solution. Avoid repeated freeze-thaw cycles by aliquoting the stock into smaller volumes. Protect the solution from light. |

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the preparation of high-purity, stable stock solutions of 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea. By understanding the physicochemical properties of the compound and following the detailed methodologies, researchers can ensure the accuracy and reproducibility of their experimental data. The emphasis on solvent selection, proper dissolution techniques, and appropriate storage conditions is key to maintaining the integrity of the stock solutions over time.

References

-

PubChem. (n.d.). Chlortoluron. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

-

Solubility of Things. (n.d.). Diuron. Retrieved February 26, 2026, from [Link]

-

Semantic Scholar. (2005). Long-term stability of pure standards and stock standard solutions for the determination of pesticide residues using gas chromatography. Retrieved February 26, 2026, from [Link]

-

ResearchGate. (n.d.). Phenylurea Herbicides. Retrieved February 26, 2026, from [Link]

-

PubChem. (n.d.). 3-(5-chloro-2-methylphenyl)-1,1-diethylurea. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

- Avramides, E. J. (2005). Long-term stability of pure standards and stock standard solutions for the determination of pesticide residues using gas chromatography.

-

Academia.edu. (n.d.). Long-term stability of pure standards and stock standard solutions for the determination of pesticide residues using gas chromatography. Retrieved February 26, 2026, from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Chlortoluron | C10H13ClN2O | CID 27375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. apexbt.com [apexbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. hpc-standards.com [hpc-standards.com]

- 8. (PDF) Long-term stability of pure standards and stock standard solutions for the determination of pesticide residues using gas chromatography [academia.edu]

in vitro assay protocols using 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea

Application Note: Pharmacological & Toxicological Profiling of 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea

Abstract

This application note details the in vitro characterization protocols for 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea (referred to herein as CMP-DEU ). Belonging to the phenylurea class of pharmacophores, CMP-DEU exhibits structural homology to established Photosystem II (PSII) inhibitors (e.g., Chlorotoluron) while presenting significant relevance in mammalian toxicology screening due to potential mitochondrial electron transport chain (ETC) interference.[1] This guide is designed for drug development professionals and toxicologists to evaluate CMP-DEU as a reference standard for off-target mitochondrial liability and cytochrome P450 (CYP) mediated N-dealkylation .[1]

Introduction & Mechanistic Basis

Chemical Identity & Properties

-

IUPAC Name: 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea[1]

-

Structural Class: Substituted Phenylurea[1]

-

Core Pharmacophore: The 1,1-diethylurea moiety acts as a lipophilic anchor, while the 5-chloro-2-methylphenyl ring provides steric specificity.[1] Unlike its dimethyl analogs (classic herbicides), the diethyl substitution increases lipophilicity (LogP), altering membrane permeability and metabolic clearance rates.[1]

Mechanism of Action: The "Dual-Target" Hypothesis

While primarily designed as a PSII inhibitor in agrochemistry, phenylureas are critical "structural alerts" in drug discovery due to their ability to cross-react with mammalian mitochondrial complexes.[1]

-

Primary Target (Plant/Algal): Binds to the Q_B site of the D1 protein in Photosystem II, blocking electron transfer from Q_A to Q_B.[1]

-

Secondary Target (Mammalian): Uncoupling of oxidative phosphorylation or inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase), leading to ATP depletion and ROS generation.[1]

Figure 1: Comparative Electron Transport Blockade The following diagram illustrates the homologous binding sites in Chloroplasts (Target A) and Mitochondria (Target B).[1]

Caption: CMP-DEU disrupts electron flow by competing with quinones at the Q_B site (Chloroplasts) and potentially Complex I (Mitochondria).[1]

Protocol A: High-Throughput PSII Inhibition Assay (Hill Reaction)

Purpose: To validate the biological activity of CMP-DEU using the Hill Reaction, where the reduction of a dye (DCPIP) serves as a surrogate for electron transport.[1]

Materials

-

Biological Source: Isolated spinach thylakoids (standardized to 20 µg Chl/mL).[1]

-

Reagent: 2,6-Dichlorophenolindophenol (DCPIP) (Sigma-Aldrich).[1]

-

Buffer: 50 mM Tricine-NaOH (pH 7.8), 100 mM Sorbitol, 10 mM NaCl, 5 mM MgCl2.[1]

-

Compound: CMP-DEU (dissolved in DMSO; final assay concentration <1% DMSO).[1]

Step-by-Step Methodology

-

Thylakoid Preparation:

-

Assay Setup (96-Well Plate):

-

Blank: Buffer + Thylakoids (No Light).[1]

-

Control: Buffer + Thylakoids + DCPIP (Light).

-

Test: Buffer + Thylakoids + DCPIP + CMP-DEU (Gradient: 0.01 µM to 100 µM).

-

-

Reaction Initiation:

-

Add DCPIP (Final conc: 60 µM).

-

Illuminate plate with saturating red light (>600 nm, 300 µmol photons m⁻² s⁻¹) for 10 minutes.[1]

-

-

Readout:

-

Measure Absorbance at 600 nm (DCPIP reduction leads to loss of blue color).

-

Calculate % Inhibition:

.[1]

-

Protocol B: Mammalian Mitochondrial Toxicity Screening

Purpose: To assess the "Drug Development" liability of CMP-DEU.[1] Phenylureas can act as mitochondrial toxins; this assay quantifies the impact on cellular respiration.[1]

Materials

-

Cell Line: HepG2 (Human Liver Carcinoma) or H9c2 (Cardiomyocytes).[1]

-

Platform: Seahorse XF Analyzer or Oxygen Electrode (Oxygraph).

-

Media: Unbuffered DMEM (pH 7.4) supplemented with Glucose (10 mM), Pyruvate (1 mM), and Glutamine (2 mM).[1]

Experimental Workflow

-

Seeding: Plate HepG2 cells at 20,000 cells/well in XF96 plates 24h prior.

-

Basal Respiration: Measure Oxygen Consumption Rate (OCR) for 3 cycles.

-

Injection 1 (CMP-DEU): Inject CMP-DEU at varying concentrations (1, 10, 50 µM).[1]

-

Observation: A rapid drop in OCR indicates Complex I inhibition.[1]

-

-

Injection 2 (Oligomycin): (1 µM) Inhibits ATP synthase (measures ATP-linked respiration).[1]

-

Injection 3 (FCCP): (0.5 µM) Uncoupler (measures maximal respiratory capacity).[1]

-

Toxicity Marker: If CMP-DEU prevents FCCP-induced maximal respiration, it confirms ETC blockade.[1]

-

-

Injection 4 (Rotenone/Antimycin A): Shuts down mitochondrial respiration (non-mitochondrial oxygen consumption).[1]

Table 1: Expected Respiratory Phenotypes

| Parameter | CMP-DEU Effect (Predicted) | Mechanism |

|---|---|---|

| Basal Respiration | Decrease (Dose-dependent) | Complex I Inhibition |

| ATP Production | Decrease | Reduced Proton Motive Force |

| Maximal Respiration | Blunted | ETC Blockade prevents reserve capacity utilization |

| ECAR (Glycolysis) | Increase | Compensatory glycolytic shift (Warburg effect) |[1]

Protocol C: Metabolic Stability (Microsomal N-Dealkylation)

Purpose: CMP-DEU contains a 1,1-diethyl tail.[1] The primary metabolic route in mammals is oxidative N-deethylation via CYP450 enzymes.[1] This protocol determines the Intrinsic Clearance (

Reaction System

-

Enzyme: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).[1]

-